Pitstop2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

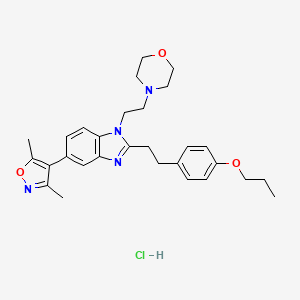

Pitstop2 is a novel, selective, cell membrane permeable clathrin inhibitor . It competitively inhibits the clathrin terminal domain to selectively inhibit clathrin-mediated endocytosis (CME) with an IC50 of 12 μM for inhibition of amphiphysin association of clathrin TD . It interferes with receptor-mediated endocytosis (RME), entry of HIV, and synaptic vesicle recycling .

Synthesis Analysis

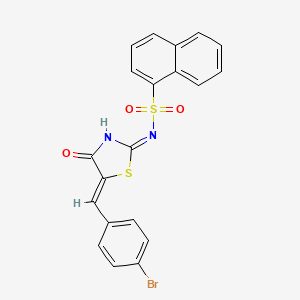

The synthesis of Pitstop2 involves the reaction of 1-naphthalene sulfonyl chloride with pseudothiohydantoin followed by condensation with 4-bromobenzaldehyde . The synthesis of these compounds does not require specialist equipment and can be completed in 3–4 days .

Molecular Structure Analysis

The molecular formula of Pitstop2 is C20H13BrN2O3S2 . The molecular weight is 473.36 . The structure of Pitstop2 includes a naphthalene ring sulfonamide, a thiazolidine ring, and a bromobenzylidene group .

Chemical Reactions Analysis

Pitstop2 is known to inhibit clathrin-mediated endocytosis (CME) by associating with the terminal domain of clathrin . It has also been shown to inhibit the mitotic spindle and impair mitotic progression in HeLa cells .

Physical And Chemical Properties Analysis

Pitstop2 is a solid compound with a molecular weight of 473.36 . It is soluble in DMSO .

Applications De Recherche Scientifique

Synaptic Vesicle Recycling

Pitstop2 has been used in research to study synaptic vesicle recycling at a central synapse in vivo . The compound, which is a clathrin inhibitor, was applied to the calyx of Held, a synapse optimized for high-frequency synaptic transmission in the auditory brainstem . The application of Pitstop2 led to reduced density of recently recycled synaptic vesicles and increased volumes of large endosomes . This suggests that clathrin plays a role in synaptic vesicle recycling from both the plasma membrane and large endosomes under physiological activity patterns .

Cell Division and Cancer Research

Pitstop2 has been used in cancer research, specifically in studies involving HeLa cancer cells . The compound was found to trap HeLa cells in metaphase through loss of mitotic spindle integrity and activation of the spindle assembly checkpoint . This phenocopies clathrin depletion and aurora A kinase inhibition . The results suggest that Pitstop2 could be a new tool for investigating clathrin spindle dynamics . Furthermore, Pitstop2 reduced viability in dividing HeLa cells, suggesting that clathrin could be a potential novel anti-mitotic drug target .

Investigation of Clathrin-Independent Inhibitory Effects

Pitstop2 and its novel derivative RVD-127 have been used to investigate clathrin-independent inhibitory effects . This research has broad biomedical relevance and contributes to our understanding of the complex roles and functions of clathrin in cellular processes .

Study of Endocytosis Mechanisms

Pitstop2 has been used to study different mechanisms of endocytosis . The application of Pitstop2 could induce a shift in the endocytosis mechanism toward clathrin-independent mechanisms such as activity-dependent bulk endocytosis and ultrafast endocytosis due to impairment of clathrin-mediated endocytosis at the plasma membrane .

Mécanisme D'action

Target of Action

Pitstop2 is a selective inhibitor of the association of amphiphysin with the terminal domain of clathrin . Amphiphysin is a protein that plays a crucial role in clathrin-mediated endocytosis (CME), a process that allows cells to intake molecules by engulfing them in a clathrin-coated vesicle .

Mode of Action

Pitstop2 competitively inhibits the interaction between amphiphysin and the terminal domain of clathrin . This inhibition disrupts the formation of clathrin-coated vesicles, thereby interfering with the process of CME .

Biochemical Pathways

Pitstop2 affects the clathrin-mediated endocytosis (CME) pathway . By inhibiting the interaction of amphiphysin with the terminal domain of clathrin, Pitstop2 disrupts the formation of clathrin-coated vesicles, which are essential components of the CME pathway . This leads to a decrease in the intake of nutrients, macromolecules, and membrane proteins into cells .

Pharmacokinetics

It is known that pitstop2 isnot water-soluble but can be used in low concentrations of DMSO . It is recommended to use a final working concentration of 25 μM . Most cell lines will tolerate a concentration of 30 μM Pitstop2, but primary cells generally tend to be more sensitive .

Result of Action

The primary result of Pitstop2’s action is the inhibition of clathrin-mediated endocytosis (CME) . This leads to a decrease in the intake of nutrients, macromolecules, and membrane proteins into cells . Additionally, Pitstop2 has been shown to potently and specifically reduce HIV-1 infectivity in HeLa cells .

Action Environment

The action of Pitstop2 can be influenced by various environmental factors. For instance, high concentrations of Pitstop2 may interfere with fluorescence imaging due to a low emittance of the compound in the green channel . Moreover, the compound’s effects on endocytosis are reversible, with Pitstop2-induced block of Tf endocytosis in HeLa cells being completely reversed within 1-3 hr of drug washout .

Safety and Hazards

Propriétés

IUPAC Name |

(NE)-N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLWHGPJPVPDU-ATVHPVEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C/C4=CC=C(C=C4)Br)/S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrN2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pitstop 2 | |

Q & A

A: [] Pitstop2 selectively blocks the interaction between clathrin and the amino-terminal domain of clathrin adaptor protein 2 (AP2). This interaction is crucial for the formation of clathrin-coated pits, essential structures for clathrin-mediated endocytosis.

A: [] By inhibiting clathrin-mediated endocytosis, Pitstop2 can disrupt the internalization of various cell surface receptors, including G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This can lead to altered downstream signaling pathways, affecting cellular processes such as proliferation, differentiation, and migration. For example, Pitstop2 has been shown to block forskolin-induced ERK phosphorylation in guinea pig cardiac neurons, suggesting a role of clathrin-dependent endosomal signaling in this process.

ANone: The molecular formula of Pitstop2 is C24H21ClN2O3, and its molecular weight is 420.88 g/mol.

ANone: Spectroscopic data for Pitstop2, such as NMR and mass spectrometry, are typically available from chemical suppliers and in publications where the compound was first synthesized and characterized.

A: [] Yes, Pitstop2 is commonly used in live-cell imaging studies to investigate the dynamics of clathrin-mediated endocytosis. Its fluorescently labeled derivatives are also available for visualizing clathrin-coated structures in living cells. A study on Zika virus entry into human glioblastoma cells utilized Pitstop2 to demonstrate the involvement of clathrin-mediated endocytosis in the process, highlighting its compatibility with cellular studies.

ANone: Storage recommendations for Pitstop2 can vary depending on the supplier and formulation. It is generally recommended to store the compound desiccated at -20°C, protected from light.

A: [] Pitstop2 has been extensively used to study the role of clathrin-mediated endocytosis in regulating GPCR signaling. By inhibiting receptor internalization, researchers can determine whether specific downstream effects of GPCR activation are dependent on endocytosis or occur exclusively at the plasma membrane. For instance, a study on the delta opioid receptor in myenteric neurons showed that Pitstop2 blocked receptor internalization and inhibited neuromuscular transmission in the mouse colon, suggesting a role for receptor endocytosis in this process.

A: [] Yes, Pitstop2 has been utilized to investigate the involvement of clathrin-mediated endocytosis in the entry of various viruses, including Zika virus, HIV-1, and others. By blocking clathrin-dependent endocytosis, researchers can assess the importance of this pathway for viral infection. A study utilizing a triple-labeling approach with HIV-1 pseudoviruses demonstrated that Pitstop2, along with other endocytic inhibitors, significantly reduced viral infection in HeLa-derived and primary CD4+ T cells, supporting a crucial role of endocytosis in viral entry.

A: [] While the exact SAR of Pitstop2 has not been extensively published, structural modifications, particularly those affecting the chlorophenyl moiety, are known to influence its inhibitory potency and selectivity. Researchers have developed analogs with altered pharmacological profiles.

A: [] Common cell-based assays to evaluate Pitstop2 activity include:

A: [] Yes, Pitstop2 has been used in preclinical animal models to investigate the role of clathrin-mediated endocytosis in various physiological and pathological processes. For example, in a chronic migraine rat model, Pitstop2 administration improved hyperalgesia, demonstrating its potential therapeutic relevance.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)

![N-benzyl-4-(2-methylpropylamino)-2-[4-(oxan-3-ylmethyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B610043.png)

![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)

![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)

![1,4:3,6-Dianhydro-2-O-(6-Chloro-5-{4-[1-(Hydroxymethyl)cyclopropyl]phenyl}-1h-Benzimidazol-2-Yl)-D-Mannitol](/img/structure/B610057.png)

![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)

![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)